molecular formula C6H8ClN3 B13107964 3-(Chloromethyl)-6-methylpyrazin-2-amine

3-(Chloromethyl)-6-methylpyrazin-2-amine

Cat. No.: B13107964
M. Wt: 157.60 g/mol
InChI Key: BGDKZUOMGMBWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-6-methylpyrazin-2-amine is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-6-methylpyrazin-2-amine typically involves the chloromethylation of 6-methylpyrazin-2-amine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyrazine ring.

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-6-methylpyrazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic media.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of 3-(carboxymethyl)-6-methylpyrazin-2-amine.

    Reduction: Formation of 3-(chloromethyl)-6-methyl-1,4-dihydropyrazin-2-amine.

Scientific Research Applications

3-(Chloromethyl)-6-methylpyrazin-2-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the design of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-methylpyrazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of receptor function .

Comparison with Similar Compounds

    3-(Chloromethyl)pyrazine: Lacks the methyl group at position 6, making it less sterically hindered.

    6-Methylpyrazin-2-amine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.

    3-(Bromomethyl)-6-methylpyrazin-2-amine: Similar structure but with a bromomethyl group, which is more reactive in substitution reactions due to the weaker C-Br bond compared to C-Cl.

Uniqueness: 3-(Chloromethyl)-6-methylpyrazin-2-amine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and steric properties. This combination allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

3-(chloromethyl)-6-methylpyrazin-2-amine

InChI

InChI=1S/C6H8ClN3/c1-4-3-9-5(2-7)6(8)10-4/h3H,2H2,1H3,(H2,8,10)

InChI Key

BGDKZUOMGMBWOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)N)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.